molecular formula C16H13N3O3S B12909417 3-benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one CAS No. 852239-58-8

3-benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one

Cat. No.: B12909417
CAS No.: 852239-58-8
M. Wt: 327.4 g/mol
InChI Key: XYUZCTRTHQOVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently, providing good to excellent yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-methyl-2-tridecanamine: A compound with a similar benzyl group but different functional groups.

    3-Benzyl-2-methyl-2-pentadecanamine: Another compound with a benzyl group and different functional groups.

Uniqueness

3-Benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one is unique due to the presence of the methylthio and nitro groups, which impart distinct chemical and biological properties. These functional groups contribute to its potential as a versatile compound in various scientific research applications.

Properties

CAS No.

852239-58-8

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

3-benzyl-2-methylsulfanyl-6-nitroquinazolin-4-one

InChI

InChI=1S/C16H13N3O3S/c1-23-16-17-14-8-7-12(19(21)22)9-13(14)15(20)18(16)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

XYUZCTRTHQOVDT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.